2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone is a research chemical with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluoroindole groups, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone typically involves the reaction of 7-fluoroindole with trifluoroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone can be compared with other indole derivatives such as:
1-(7-fluoro-3-indolyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoro-1-(3-indolyl)ethanone: Similar structure but without the additional fluorine atom on the indole ring, affecting its reactivity and applications.
The presence of both trifluoromethyl and fluoroindole groups in this compound makes it unique and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H5F4NO |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5F4NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI Key |
IZFCDYASNJHQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
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